N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-21-11-5-2-9(3-6-11)14(20)19-15(22)18-10-4-7-12(16)13(17)8-10/h2-8H,1H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWLZPSCWOAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and a suitable base to form the corresponding thiourea intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the thiourea intermediate and its subsequent reaction with 4-methoxybenzoyl chloride. The process may be optimized for yield and purity through the use of advanced techniques such as crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide has been investigated for its potential therapeutic effects, particularly:
- Anticancer Activity: Studies indicate that the compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, it has shown activity against various cancer cell lines, including breast and prostate cancer cells.
- Antimicrobial Properties: The compound has been evaluated for its effectiveness against bacterial and fungal strains, suggesting potential as an antimicrobial agent .
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis:
- Building Block for Complex Molecules: It is used to synthesize more complex pharmaceutical compounds through various chemical reactions such as oxidation and reduction.
- Reagent in Chemical Reactions: It participates in nucleophilic substitution reactions due to the presence of the chloro and methoxy groups, facilitating the synthesis of derivatives with varied biological activities.
Biological Research
Research has focused on understanding the biological mechanisms of this compound:
- Mechanism of Action: The compound interacts with specific molecular targets, potentially inhibiting enzyme activity. This interaction disrupts biochemical pathways critical for cell survival and proliferation .
- Molecular Docking Studies: Computational studies have demonstrated favorable binding affinities to target proteins, indicating its potential as a lead compound in drug development .
Case Studies
-
Anticancer Activity Study:
A study evaluated the effects of this compound on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM over 48 hours. The mechanism was attributed to apoptosis induction through caspase activation . -
Antimicrobial Efficacy:
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating promising antimicrobial properties .
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The pathways involved in its mechanism of action can include the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Substituent Effects on Reactivity and Bioactivity
- Dichlorophenyl vs.
- Carbamothioyl vs. Sulfonamide : The thiourea (C=S) group in the target compound may offer stronger hydrogen-bonding and metal-chelating capabilities compared to sulfonamide-containing analogs, influencing its mechanism of action .
- Methoxy Positioning : The 4-methoxy group on the benzamide core enhances solubility and may direct the compound’s interaction with hydrophobic pockets in enzymes or receptors .
Crystallographic and Intermolecular Interactions
Single-crystal X-ray studies of structurally related compounds (e.g., N-(bis(3,5-dimethoxybenzyl)carbamothioyl)-4-methoxybenzamide) reveal stabilized dimeric structures via N–H⋅⋅⋅S and C–H⋅⋅⋅S interactions. These interactions suggest that the target compound may exhibit similar packing efficiencies, impacting its crystallinity and formulation stability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-[(3,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via a thiourea-forming reaction between 3,4-dichlorophenyl isothiocyanate and 4-methoxybenzamide. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (typically 6–12 hours under reflux in ethanol or acetonitrile). Purification involves column chromatography with silica gel (hexane:ethyl acetate gradients) to isolate the product .
- Optimization : Variables like solvent polarity (e.g., ethanol vs. DMF), temperature (40–80°C), and catalyst use (e.g., triethylamine for acid scavenging) are systematically tested to maximize yield and minimize byproducts like unreacted benzamide derivatives.
Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of this compound?
- 1H NMR : The thiourea NH protons appear as broad singlets at δ ~10–12 ppm, while the aromatic protons of the dichlorophenyl and methoxybenzamide groups resonate between δ 6.5–8.0 ppm. The methoxy group (–OCH3) shows a singlet at δ ~3.8 ppm .
- IR : Key peaks include the C=O stretch of the benzamide at ~1660 cm⁻¹, the C=S stretch at ~1240 cm⁻¹, and N–H bending vibrations at ~3300 cm⁻¹ .
Q. What crystallographic methods are used to determine its molecular packing and intermolecular interactions?
- X-ray diffraction : Single-crystal X-ray analysis reveals space group symmetry (e.g., triclinic P1) and hydrogen-bonding motifs. For structurally similar thiourea derivatives, dimeric N–H···S interactions dominate, with additional C–H···S and π-stacking stabilizing the lattice .
- Hirshfeld surfaces : These visualize intermolecular contacts (e.g., 15–20% contribution from S···H interactions) and quantify packing efficiency via 2D fingerprint plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
